

# An In-depth Technical Guide to Sandoz 58-035: Discovery and Scientific Applications

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## Compound of Interest

Compound Name: Sandoz 58-035

Cat. No.: B1196694

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This technical guide provides a comprehensive overview of **Sandoz 58-035**, a significant research compound. The guide details its discovery, mechanism of action, and applications in scientific research, with a focus on experimental data and methodologies. In light of potential ambiguity with other Sandoz-developed compounds, this document also clarifies the history and properties of Mazindol, another notable therapeutic agent from Sandoz.

## Part 1: Sandoz 58-035 (ACAT Inhibitor) Discovery and History

**Sandoz 58-035**, also known as SA 58-035, is a chemical compound developed by Sandoz Pharmaceuticals, now part of Novartis.[1][2] It is recognized as a competitive inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme also referred to as sterol O-acyltransferase (SOAT).[2][3] While the specific timeline and researchers behind its discovery are not extensively detailed in publicly available literature, research articles from the mid-1980s cite its use as a novel inhibitor, indicating its development during or prior to this period.[4] The compound was made available by Sandoz for research purposes, contributing to numerous studies on cholesterol metabolism.[1][5]

## Mechanism of Action

**Sandoz 58-035** functions as a competitive inhibitor of ACAT.[3] ACAT is a crucial intracellular enzyme that catalyzes the esterification of cholesterol to form cholesteryl esters, the storage form of cholesterol within cells.[6] By inhibiting ACAT, **Sandoz 58-035** blocks this conversion,

leading to an accumulation of free cholesterol within the cell and a reduction in the formation of cholesteryl esters.[7] This mechanism has made it a valuable tool for investigating the role of cholesterol esterification in various biological processes.

## Chemical Properties

Property	Value
CAS Number	78934-83-5[2]
Molecular Formula	C <sub>30</sub> H <sub>47</sub> NOSi[2]
Molecular Weight	465.79 g/mol [2]
Purity	≥98% (HPLC)[2]
Alternate Name	SA 58-035[2]

## Key Experimental Data

**Sandoz 58-035** has been demonstrated to be a potent inhibitor of ACAT in various cell types.

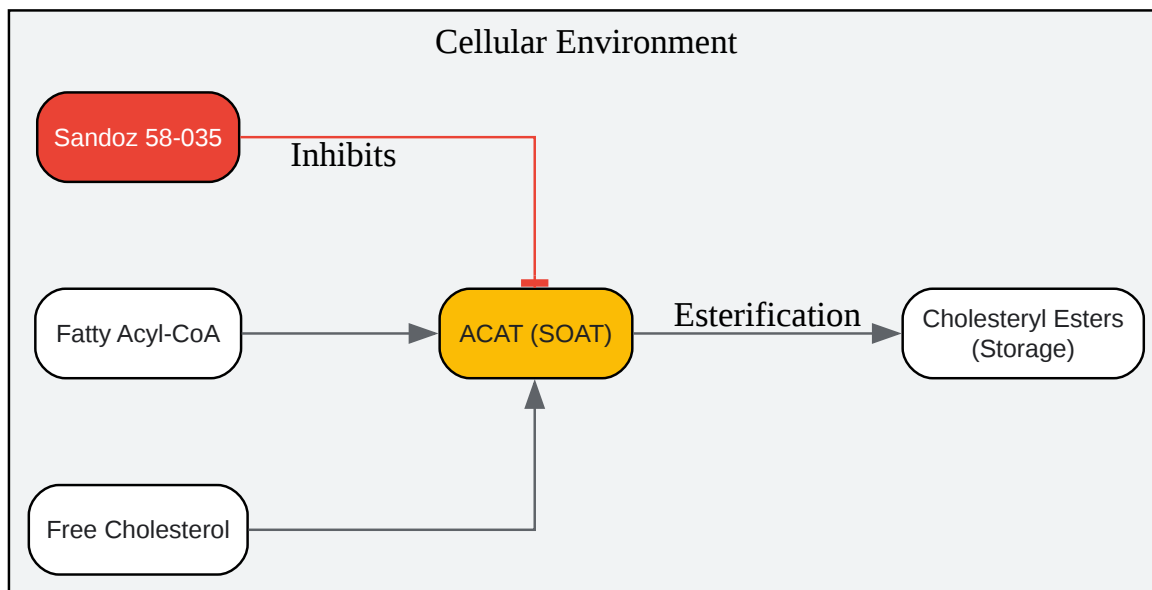
Cell Type/System	Inhibition	Concentration/Dose	Reference
Swine Ovarian Microsomes	>96% inhibition of ACAT activity	0.1–3.5 µg/ml	[4]
Cultured Swine Granulosa Cells	>98% suppression of hormonally stimulated cholesterol esterification	Not specified	[4]
Arterial Smooth Muscle Cells	95% inhibition of cholesterol esterification	Not specified	
Isolated Rat Enterocytes	~75% reduction in ACAT activity	30 mg/kg (oral dose)	[8]
Human Monocyte-Derived Macrophages	91% reduction in esterified cholesterol mass	2 µg/mL	[1]

## Experimental Protocols

- Objective: To determine the effect of **Sandoz 58-035** on total and esterified cholesterol mass in HMMs during foam cell formation.[1]
- Methodology:
  - HMMs were incubated with acetylated low-density lipoprotein (acLDL) at a concentration of 500 µg protein per mL.[1]
  - **Sandoz 58-035** was added to the culture medium at a concentration of 2 µg/mL simultaneously with acLDL.[1]
  - The cells were incubated for 48 hours.[1]
  - Following incubation, cellular lipids were extracted, and the mass of total cholesterol and esterified cholesterol was determined.[1]

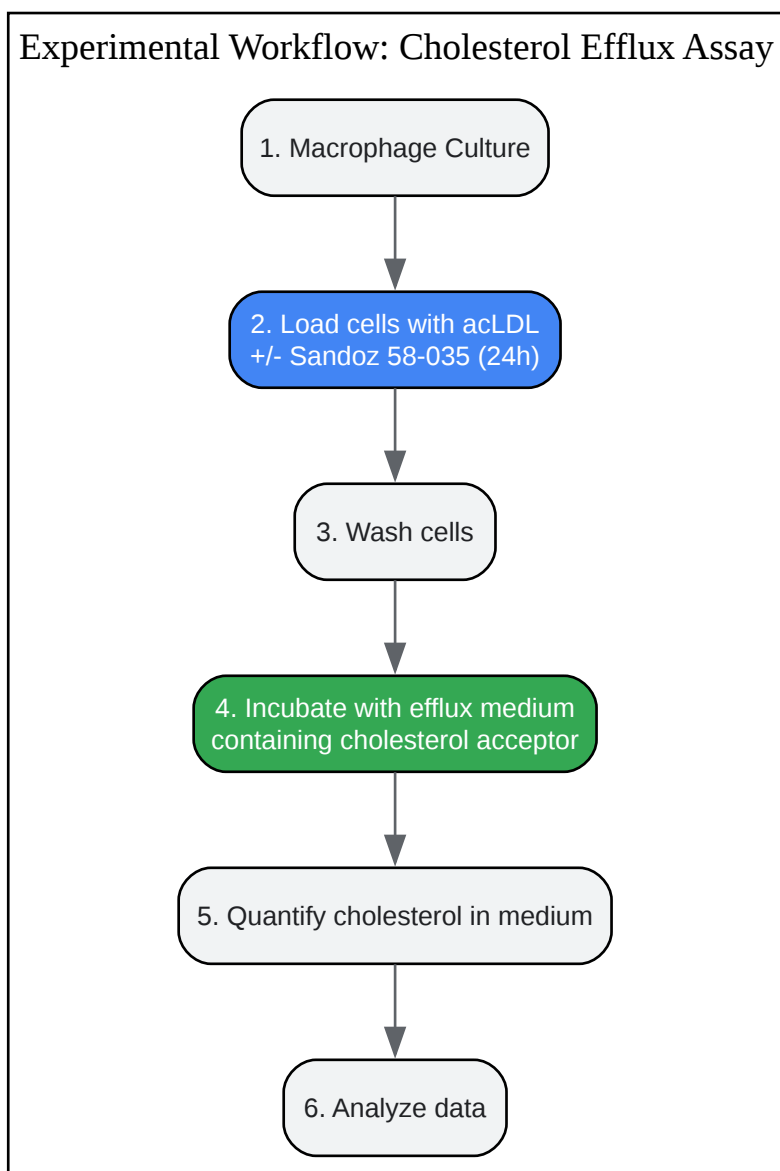
- Results: A 42% reduction in total cholesterol and a 91% reduction in esterified cholesterol were observed in cells treated with **Sandoz 58-035** compared to controls.[1]
- Objective: To evaluate the impact of ACAT inhibition on cholesterol efflux from macrophages. [5]
- Methodology:
  - Macrophages were loaded with acetylated LDL (AcLDL) for 24 hours in the presence or absence of **Sandoz 58-035** (5 µg/mL).[5]
  - The cells were then washed and incubated with efflux medium containing a cholesterol acceptor (e.g., apolipoprotein A-I).[5]
  - The amount of cholesterol released from the cells into the medium was quantified to determine the efflux rate.[5]
- Results: Inhibition of ACAT with **Sandoz 58-035** did not decrease, and in some cases slightly increased, cholesterol efflux, suggesting that the mobilization of cholesteryl esters is not the rate-limiting step in this process.[5]

## Signaling Pathway and Experimental Workflow Visualization



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Mechanism of ACAT Inhibition by **Sandoz 58-035**.



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A representative experimental workflow using **Sandoz 58-035**.

## Part 2: Mazindol (Sandoz Anorectic Agent) Discovery and History

Mazindol, marketed under brand names such as Mazanor and Sanorex, is an appetite suppressant developed by Sandoz-Wander in the 1960s.[9] It was approved by the U.S. Food and Drug Administration (FDA) in June 1973 for the short-term treatment of obesity.[9]

However, Novartis, the successor to Sandoz, discontinued the production of Mazindol in 1999 for reasons unrelated to its efficacy or safety.[9]

## Mechanism of Action

Mazindol is a sympathomimetic amine that stimulates the central nervous system.[10] Its primary mechanism of action involves the inhibition of the reuptake of norepinephrine, dopamine, and serotonin, thereby increasing the levels of these neurotransmitters in the synaptic cleft.[11] This modulation of neurotransmitters, particularly in the hypothalamus, leads to appetite suppression.[12]

## Clinical Data

Clinical trials have demonstrated the efficacy of Mazindol in weight reduction.

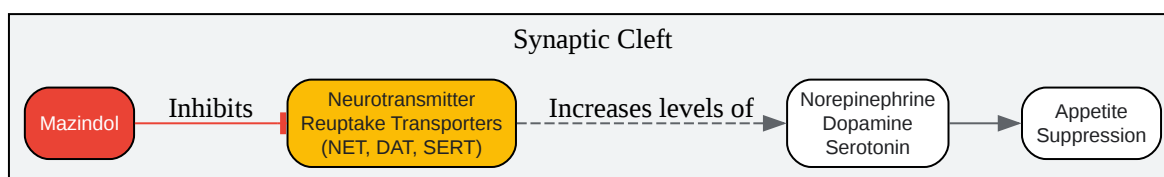
Study Design	Duration	Dosage	Key Findings	Reference
Double-blind, placebo-controlled	12 weeks	Not specified	Effective adjunct to carbohydrate restriction in weight reduction.	<a href="#">[10]</a>
Multicentre, double-blind, placebo-controlled	6 weeks	Not specified	Statistically significant mean weight loss of 1 pound/patient/week.	<a href="#">[13]</a>
Retrospective study in severely obese patients	>90 days	0.5 mg	Significant body weight reduction, with efficacy increasing with the number of treatment cycles.	<a href="#">[14]</a>
Prospective, open-label study	6 months	1 mg twice daily	Mean body weight reduction of 8.0% at 3 months and 10.7% at 6 months.	<a href="#">[11]</a>

## Pharmacokinetics



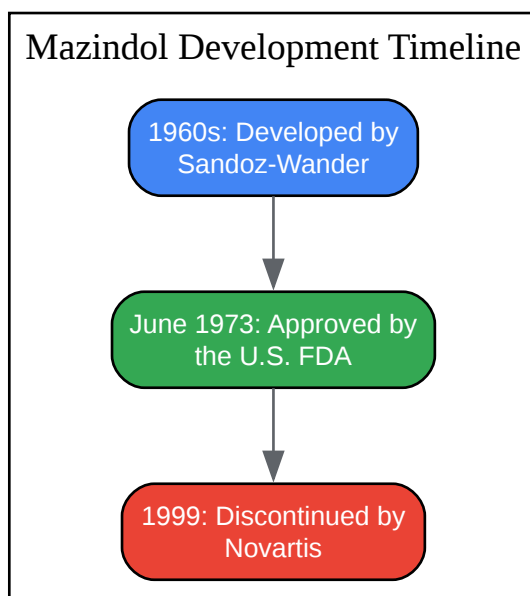
Parameter	Value	Reference
Maximum Concentration (C <sub>max</sub> )	2.99 ± 0.73 ng/mL (after first dose in children)	[15]
Apparent Clearance	27.9 L/h (in children)	[15]
Apparent Volume of Distribution	234 L (in children)	[15]
Pharmacokinetic Model	One-compartment open model with first-order absorption and elimination	[16]

## Signaling Pathway and Logical Relationships



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Mechanism of Action of Mazindol.



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A simplified timeline of Mazindol's history.

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